

Chemical structure and properties of Esculentoside A

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Compound of Interest

Compound Name: Esculentoside A

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An In-depth Technical Guide to **Esculentoside A**: Chemical Structure, Properties, and Pharmacological Activities

Abstract

Esculentoside A (EsA) is a triterpenoid saponin primarily isolated from the roots of *Phytolacca esculenta*.^{[1][2]} This document provides a comprehensive overview of the chemical structure, physicochemical properties, and significant pharmacological activities of **Esculentoside A**. Extensive research has demonstrated its potent anti-inflammatory, anticancer, and neuroprotective effects.^{[3][4][5]} This guide summarizes key in vitro and in vivo findings, details the underlying mechanisms of action involving critical signaling pathways, and provides methodologies for relevant experimental protocols. Quantitative data are presented in structured tables for clarity, and key signaling pathways are visualized using diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Esculentoside A is a member of the oleanene-type saponin family, which is predominantly found in plants of the *Phytolaccaceae* family, such as *Phytolacca esculenta* and *Phytolacca americana*.^{[3][4]} These natural compounds have garnered significant interest in the scientific community due to their diverse biological activities.^[4] **Esculentoside A**, in particular, has been the subject of numerous studies investigating its therapeutic potential in various disease

models. Its pharmacological profile is characterized by potent anti-inflammatory and anticancer properties, attributed to its ability to modulate key cellular signaling pathways.[3][6]

Chemical Structure and Physicochemical Properties

Esculentoside A is a glycosylated derivative of the sapogenin jaligonic acid or its 30-methyl ester, phytolaccagenin.[3] Its chemical structure consists of a pentacyclic triterpenoid core linked to a disaccharide unit at the C-3 position.[2][3]

Chemical Structure:

- IUPAC Name: (2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydronicene-4a-carboxylic acid[7]
- Synonyms: EsA, Phytolaccasaponin E[8]
- CAS Number: 65497-07-6[7]

Table 1: Physicochemical Properties of **Esculentoside A**

Property	Value	Source
Molecular Formula	C42H66O16	[7]
Molecular Weight	826.96 g/mol	[1]
Melting Point	>192°C (decomposes)	[8]
Solubility	DMSO (Slightly), Methanol (Slightly)	[8]
Appearance	Pale Yellow Solid	[8]
Stability	Hygroscopic	[8]

Pharmacological Properties and Mechanism of Action

Esculentoside A exhibits a broad spectrum of pharmacological activities, primarily centered around its anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

Esculentoside A has demonstrated significant anti-inflammatory properties in various experimental models.^[1] It effectively suppresses the production of pro-inflammatory mediators, including:

- Cytokines: Tumor necrosis factor-alpha (TNF- α), interleukin-1 β (IL-1 β), interleukin-6 (IL-6), and interleukin-12 (IL-12).^{[2][9]}
- Other Mediators: Nitric oxide (NO), prostaglandin E2 (PGE2), and cyclooxygenase-2 (COX-2).^{[9][10]}

The anti-inflammatory mechanism of **Esculentoside A** involves the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) pathways.^{[1][9]} By blocking the phosphorylation and degradation of I κ B- α ,

Esculentoside A prevents the nuclear translocation of the NF- κ B p65 subunit, a critical step in the transcription of pro-inflammatory genes.^[9]

Anticancer Activity

Esculentoside A has shown promising anticancer activity against various cancer cell lines, including colorectal and breast cancer.^[4] Its anticancer effects are mediated through multiple mechanisms:

- Inhibition of Proliferation and Colony Formation: **Esculentoside A** halts the growth of cancer cells and inhibits their ability to form colonies.^[4]
- Cell Cycle Arrest: It induces G0/G1 phase cell cycle arrest in cancer cells, thereby preventing their progression through the cell cycle.^[4]

- Inhibition of Migration and Invasion: **Esculentoside A** significantly reduces the migratory and invasive capabilities of cancer cells.[4]
- Induction of Apoptosis: It can trigger programmed cell death in cancer cells.[4]

A key molecular target in its anticancer activity is the IL-6/STAT3 signaling pathway. By blocking this pathway, **Esculentoside A** can suppress the growth of cancer stem cells.[4]

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of **Esculentoside A**, particularly in the context of Alzheimer's disease. It has been shown to penetrate the blood-brain barrier and ameliorate cognitive deficits in animal models.[5] Its neuroprotective mechanisms include:

- Decreasing the generation of amyloid- β (A β).[5]
- Reducing oxidative and endoplasmic reticulum stress.[5]
- Mitigating neuronal apoptosis.[5]

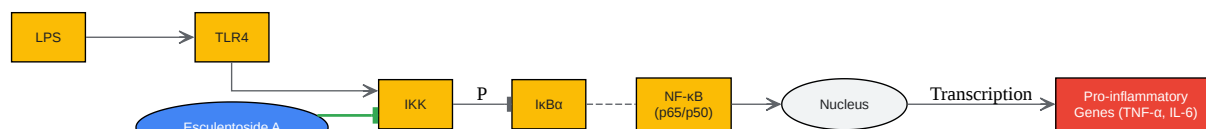
These effects are mediated, at least in part, through a peroxisome proliferator-activated receptor γ (PPAR γ)-dependent mechanism.[5]

Key Signaling Pathways Modulated by Esculentoside A

The pharmacological effects of **Esculentoside A** are largely attributed to its modulation of specific intracellular signaling pathways.

NF- κ B Signaling Pathway

Esculentoside A inhibits the activation of the NF- κ B pathway, a central regulator of inflammation.

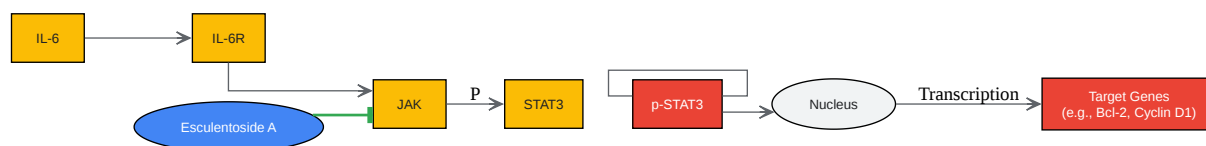


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Caption: Inhibition of the NF-κB signaling pathway by **Esculentoside A**.

IL-6/STAT3 Signaling Pathway

Esculentoside A suppresses cancer cell growth by blocking the IL-6/STAT3 signaling cascade.



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